molecular formula C15H13F2NO3 B5777764 N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide

Cat. No.: B5777764
M. Wt: 293.26 g/mol
InChI Key: FBELNFSZGRLIOF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the phenyl ring and two fluorine atoms attached to the benzamide structure

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For a related compound, benzamide, it is harmful if swallowed and suspected of causing genetic defects .

Future Directions

The future directions for research on “N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields. For example, psychedelics, which include some dimethoxyphenethylamines, are being studied for their potential therapeutic effects in psychiatric diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide typically involves the reaction of 2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxyphenethylamine (2C-H): A phenethylamine derivative with similar methoxy groups.

    3,5-difluorobenzamide: A simpler benzamide derivative with fluorine atoms.

    N-(2,5-dimethoxyphenyl)-3,5-difluorobenzylamine: A related compound with a benzylamine group instead of a benzamide group.

Uniqueness

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide is unique due to the combination of methoxy and fluorine substituents, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-20-12-3-4-14(21-2)13(8-12)18-15(19)9-5-10(16)7-11(17)6-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELNFSZGRLIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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